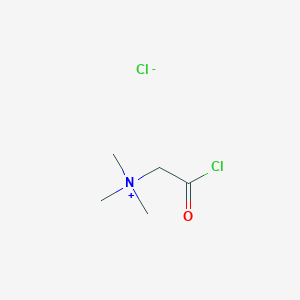

(2-Chloro-2-oxoethyl)-trimethylazanium

Descripción

Contextualization within Reactive Betaine (B1666868) Derivatives

N-Chlorobetainyl chloride belongs to the class of reactive betaine derivatives. Betaines are zwitterionic compounds, meaning they possess both a positive and a negative charge on different parts of the molecule. The presence of the quaternary ammonium (B1175870) group in N-Chlorobetainyl chloride gives it a permanent positive charge, a key feature of its reactivity. smolecule.com

The electronic structure of N-Chlorobetainyl chloride is defined by this quaternary ammonium center and a reactive acyl chloride functional group. smolecule.com The nitrogen atom has a tetrahedral geometry and a permanent positive charge that is not dependent on the pH of the solution. smolecule.com This configuration provides significant stability to the ammonium center while making the molecule permanently ionic. smolecule.com The acyl chloride group, on the other hand, makes the molecule highly reactive. smolecule.com

Significance as a Versatile Acyl Chlorinating Agent in Advanced Organic Synthesis

The primary significance of N-Chlorobetainyl chloride in advanced organic synthesis lies in its function as a versatile acyl chlorinating agent. The carbonyl carbon in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent quaternary ammonium center. smolecule.com This electronic activation facilitates nucleophilic attack and subsequent substitution reactions. smolecule.com

The synthesis of N-Chlorobetainyl chloride itself is a key aspect of its utility. It is typically prepared by reacting betaine hydrochloride with a chlorinating agent such as thionyl chloride, phosphorus pentachloride in acetyl chloride, or phosphorus oxychloride. smolecule.comorgsyn.org The reaction with thionyl chloride is a common method, involving a controlled, exothermic process. smolecule.comorgsyn.org Rigorous exclusion of moisture is critical during its synthesis and handling, as the compound readily hydrolyzes back to betaine hydrochloride. orgsyn.org

Key Research Findings and Applications:

Derivatization for Analysis: N-Chlorobetainyl chloride is instrumental in the quantification of diacylglycerols (DAGs), which are important signaling lipids. By reacting with DAGs, it introduces a quaternary ammonium group, enhancing their detection by techniques like electrospray ionization mass spectrometry (ESI-MS). smolecule.comchemicalbook.comchemicalbook.com This derivatization allows for highly sensitive detection, with limits as low as 100 pM for certain DAGs. smolecule.com

Polymer Modification: The compound is used to functionalize polymers, creating materials with novel properties. For instance, it reacts with hydroxyethyl (B10761427) cellulose (B213188) (HEC) to produce betaine-modified HEC, a mucoadhesive polymer with potential applications in drug delivery systems. smolecule.comresearchgate.netresearchgate.net This modification is achieved through esterification, where N-chlorobetainyl chloride reacts with the hydroxyl groups of HEC. researchgate.netresearchgate.net

Synthesis of Cationic Polymers: It serves as a reagent in the synthesis of cationic polymers like N,N,N-trimethyl chitosan (B1678972) and starch betainate, which have applications ranging from improving water solubility and antimicrobial activity to creating amphiphilic polysaccharides. smolecule.com

Ester Synthesis: N-Chlorobetainyl chloride readily reacts with alcohols to form betaine esters. google.com This reactivity has been known for decades and has been utilized to create a variety of ester derivatives. google.com

The dual nature of N-Chlorobetainyl chloride, possessing both a stable cationic head and a reactive acyl chloride tail, makes it a valuable and versatile tool for chemists in various fields. smolecule.com

Propiedades

IUPAC Name |

(2-chloro-2-oxoethyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClNO/c1-7(2,3)4-5(6)8/h4H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIZAOUUYCITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClNO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401923 | |

| Record name | (2-chloro-2-oxoethyl)-trimethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53684-57-4 | |

| Record name | (2-chloro-2-oxoethyl)-trimethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Chemistry

Established Preparative Pathways

The conversion of betaine's carboxylic acid group to an acyl chloride is the core of the synthesis. Two main pathways have been established, utilizing common but powerful chlorinating agents.

The most well-documented and effective method for preparing N-Chlorobetainyl chloride involves the reaction of dry, pulverized betaine (B1666868) hydrochloride with thionyl chloride. orgsyn.org In this procedure, the two reactants are heated together. A copious evolution of sulfur dioxide and hydrogen chloride gases begins when the internal temperature reaches 68°C, at which point the solid mixture becomes a pasty mass. orgsyn.org The reaction is typically maintained at a controlled temperature of 68–70°C for approximately 1.5 hours to ensure completion. orgsyn.org

This method is highly efficient, with reported yields of 98–100% for a product of 98–100% purity, provided that moisture is rigorously excluded throughout the process. orgsyn.org The use of a slight molar excess of thionyl chloride ensures the complete conversion of the betaine hydrochloride. orgsyn.org

| Parameter | Value | Reference |

| Starting Material | Dry, pulverized betaine hydrochloride | orgsyn.org |

| Reagent | Thionyl chloride (2.4 moles per 2 moles of starting material) | orgsyn.org |

| Reaction Temperature | 68–70°C | orgsyn.org |

| Reaction Time | 1.5 hours | orgsyn.org |

| Key Byproducts | Sulfur dioxide, Hydrogen chloride | orgsyn.org |

| Reported Yield | 98–100% | orgsyn.org |

Alternative synthetic routes to N-Chlorobetainyl chloride utilize phosphorus pentachloride (PCl₅) as the chlorinating agent. orgsyn.org This powerful reagent is well-known for its ability to convert carboxylic acids into their corresponding acyl chlorides. wikipedia.org The reaction can be carried out by treating betaine hydrochloride with phosphorus pentachloride in a solvent such as acetyl chloride or phosphorus oxychloride. orgsyn.org

The general reaction mechanism involves the attack of the carboxylic acid's hydroxyl group on the phosphorus atom, leading to the formation of the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct.

(CH₃)₃N⁺CH₂COOH·Cl⁻ + PCl₅ → (CH₃)₃N⁺CH₂COCl·Cl⁻ + POCl₃ + HCl

While effective, this method is often less preferred in laboratory settings compared to the thionyl chloride route because the byproduct, phosphorus oxychloride, can be more difficult to separate from the desired organic product than the gaseous byproducts of the thionyl chloride reaction. wikipedia.org

Methodological Enhancements for Product Purity and Yield

Achieving high purity and yield in the synthesis of N-Chlorobetainyl chloride hinges on several key methodological considerations, primarily centered on the rigorous exclusion of water and the effective removal of impurities.

Drying of Reactants : The betaine hydrochloride starting material must be thoroughly dried before use. orgsyn.org Procedures often specify pulverizing the material and drying it in an oven at 105°C for several hours to remove any residual moisture, which would otherwise react with the product. orgsyn.org

Temperature Control : Maintaining the reaction temperature within a narrow range of 68–70°C is crucial. orgsyn.org Temperatures below this may lead to an incomplete reaction, while excessive heat is not specified as beneficial. The initial 20 minutes of heating should render the mixture fluid; if the granular appearance of the betaine hydrochloride persists, it may indicate inadequate drying or temperature. orgsyn.org

Solvent Washing : After the initial reaction, a series of washes with warm, dry solvents is employed to purify the product. Warm toluene (B28343) is first added to the melt, and after crystallization, the toluene is decanted. orgsyn.org This process is repeated, followed by a similar wash with hot, dry benzene. orgsyn.org These steps help remove unreacted thionyl chloride and other soluble impurities.

Challenges in Isolation and Purification of N-Chlorobetainyl Chloride

The primary challenge in isolating pure N-Chlorobetainyl chloride is its extreme sensitivity to moisture. orgsyn.org The compound is highly hygroscopic and hydrolyzes rapidly back to betaine hydrochloride upon exposure to even trace amounts of moist air, releasing hydrogen chloride gas. orgsyn.org This instability necessitates specialized handling techniques.

Moisture Exclusion : All glassware must be dried, and the reaction apparatus is typically fitted with a drying tube. orgsyn.org During the purification and isolation steps, the crystalline mass must be protected from atmospheric moisture. For example, a layer of dry toluene is kept over the melt during stirring to prevent contact with air. orgsyn.org

Crystallization Control : If the molten product is allowed to cool without stirring, it forms a hard, glass-like solid that is difficult to break up without exposing it to air. orgsyn.org Therefore, manual stirring during crystallization is necessary to obtain a manageable crystalline mass. orgsyn.org

Rapid Filtration and Drying : The final isolation requires rapid transfer of the crystalline product to a Büchner funnel, which is immediately covered with a rubber diaphragm during suction filtration. orgsyn.org The product is then quickly washed with a dry, volatile solvent like methylene (B1212753) chloride and immediately transferred to a vacuum oven for drying to remove any residual solvents and prevent hydrolysis. orgsyn.org

Chemical Reactivity and Reaction Mechanisms

Electrophilic Nature and Nucleophilic Acyl Substitution Pathways

The electronic structure of N-Chlorobetainyl chloride is key to its reactivity. The presence of a highly electronegative chlorine atom and the positively charged quaternary ammonium (B1175870) group withdraws electron density from the carbonyl carbon. This induction renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The primary mechanism through which N-Chlorobetainyl chloride reacts is nucleophilic acyl substitution. This process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the acylated product. smolecule.com

This reactivity allows for the formation of a variety of derivatives, including esters and amides, through reactions with appropriate nucleophilic substrates.

Esterification Reactions with Hydroxyl-Containing Substrates

N-Chlorobetainyl chloride readily reacts with compounds containing hydroxyl groups, such as alcohols and polysaccharides, to form the corresponding betaine (B1666868) esters. This esterification reaction follows the general nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of N-Chlorobetainyl chloride.

A notable application of this reaction is the chemical modification of polysaccharides. For instance, hydroxyethyl (B10761427) cellulose (B213188) (HEC) can be functionalized with betaine by reacting it with N-Chlorobetainyl chloride. This modification introduces quaternary ammonium groups onto the polysaccharide backbone, altering its physical and chemical properties. acs.org The resulting betaine-modified HEC has shown potential as a biodegradable mucoadhesive polymer. acs.org

| Substrate | Reagent | Product | Application |

| Hydroxyethyl cellulose (HEC) | N-Chlorobetainyl chloride | Betaine-modified HEC | Mucoadhesive polymer |

| Diacylglycerols (DAGs) | N-Chlorobetainyl chloride | Betainyl-DAG derivatives | Enhanced detection in mass spectrometry |

This table presents examples of esterification reactions involving N-Chlorobetainyl chloride.

Amidation Reactions with Nitrogenous Nucleophiles

Analogous to esterification, N-Chlorobetainyl chloride undergoes amidation reactions with nitrogenous nucleophiles, such as primary and secondary amines. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon to form an N-substituted betainamide. These reactions are typically rapid and exothermic. derpharmachemica.com

A significant application of this chemistry is in the modification of biopolymers like chitosan (B1678972), a polysaccharide containing primary amine groups. The reaction of chitosan with N-Chlorobetainyl chloride leads to the formation of N,N,N-trimethyl chitosan, a derivative with improved water solubility and antimicrobial activity. smolecule.com

| Nucleophile | Reagent | Product | Key Feature |

| Primary Amines (e.g., on Chitosan) | N-Chlorobetainyl chloride | N-Substituted Betainamides | Formation of N,N,N-trimethyl chitosan |

| Secondary Amines | N-Chlorobetainyl chloride | N,N-Disubstituted Betainamides | General amide synthesis |

This table provides examples of amidation reactions with N-Chlorobetainyl chloride.

Role of Catalysts in Reaction Efficiency (e.g., Pyridine)

The efficiency of acylation reactions involving N-Chlorobetainyl chloride can be enhanced by the use of catalysts, with pyridine (B92270) being a commonly employed example. Pyridine can function in two primary ways: as a nucleophilic catalyst and as a base to neutralize the HCl byproduct. researchgate.netsemanticscholar.org

In the nucleophilic catalysis pathway, pyridine, being a more potent nucleophile than many alcohols, initially attacks the N-Chlorobetainyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the hydroxyl or amino group of the substrate. Following the nucleophilic attack by the substrate, the pyridine molecule is expelled and regenerated, thus acting as a true catalyst. semanticscholar.org

Intramolecular and Intermolecular Reaction Pathways

The derivatives formed from the reactions of N-Chlorobetainyl chloride can potentially undergo further intramolecular and intermolecular reactions, depending on their structure.

Intramolecular Reactions: While specific examples involving N-Chlorobetainyl chloride derivatives are not extensively documented, analogous systems suggest the possibility of intramolecular cyclization. For instance, if the substrate acylated by N-Chlorobetainyl chloride contains a suitably positioned second nucleophilic group, a subsequent intramolecular reaction could lead to the formation of a cyclic structure. The formation of 5-aryl-amino-2-substituted-1,3,4-thiadiazoles through an intramolecular cyclization mechanism in related heterocyclic systems provides a conceptual basis for such potential pathways. researchgate.net

Intermolecular Reactions: The N-acylpyridinium salts formed as intermediates in pyridine-catalyzed reactions are themselves interesting reactive species. These intermediates can, in principle, react with other nucleophiles present in the reaction mixture, leading to intermolecular reaction pathways. The specific products of such reactions would depend on the relative reactivity of the various nucleophiles present and the reaction conditions.

Synthesis and Functionalization of N Chlorobetainyl Chloride Derivatives

Betaine-Based Esterquat Synthesis and Structural Diversity

Esterquats are a class of quaternary ammonium (B1175870) compounds characterized by the presence of at least one ester linkage in their molecular structure. Betaine-based esterquats, specifically, are esters of quaternary amino acids and alcohols. These compounds are gaining increasing attention due to their potential as biodegradable and environmentally friendly alternatives to conventional quaternary ammonium compounds.

The synthesis of betaine-based esterquats can be achieved through the reaction of N-Chlorobetainyl chloride with various alcohols. The reaction proceeds via a nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester bond and the elimination of hydrochloric acid.

The structural diversity of betaine-based esterquats is primarily determined by the structure of the alcohol used in the synthesis. By employing a wide range of alcohols, including fatty alcohols, polyols, and other functionalized alcohols, a diverse library of esterquats with varying properties can be generated. This versatility allows for the fine-tuning of characteristics such as solubility, surfactancy, and biodegradability.

Table 1: Examples of Betaine-Based Esterquats and their Structural Features

| Esterquat Name | Alcohol Precursor | Key Structural Feature |

| Alkyl Betainate Esterquat | Long-chain fatty alcohol | Hydrophobic alkyl chain |

| Polyol Betainate Esterquat | Polyol (e.g., glycerol) | Multiple hydroxyl groups |

| Functionalized Betainate Esterquat | Alcohol with additional functional groups | Task-specific functionalities |

Chemical Modification of Polysaccharides

The introduction of betaine (B1666868) moieties onto polysaccharide backbones can significantly alter their physicochemical properties, leading to materials with enhanced functionality for various applications, including in the pharmaceutical, cosmetic, and paper industries. N-Chlorobetainyl chloride is a key reagent in achieving these modifications.

Betaine-Modified Hydroxyethyl (B10761427) Cellulose (B213188) (HEC)

Hydroxyethyl cellulose (HEC) can be chemically modified through esterification with N-Chlorobetainyl chloride to yield betaine-modified HEC. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger. The covalent attachment of betaine to the HEC backbone introduces a permanent positive charge, which can enhance properties like mucoadhesion. researchgate.net

Table 2: Synthesis of Betaine-Modified HEC

| Parameter | Condition |

| Reagents | Hydroxyethyl cellulose, N-Chlorobetainyl chloride |

| Catalyst | Pyridine |

| Solvent | Not specified |

| Temperature | Room temperature |

Betaine Esters of Cellulose (Cellulose Betainates)

Cellulose, a highly abundant natural polymer, can be functionalized with betaine groups to produce cellulose betainates. The synthesis involves the acylation of cellulose with N-chlorobetainyl chloride in a suitable solvent system, such as dimethylacetamide/lithium chloride (DMAc/LiCl), which is capable of dissolving cellulose. google.com The degree of substitution (DS), which represents the average number of betaine groups attached per anhydroglucose (B10753087) unit of cellulose, can be controlled by adjusting the reaction conditions. These cationic cellulose derivatives have shown potential as flocculants in wastewater treatment. google.com

Table 3: Synthesis of Cellulose Betainates

| Parameter | Condition | Reference |

| Reagents | Dissolving pulp cellulose, N-chlorobetainyl chloride | google.com |

| Solvent | Dimethylacetamide/Lithium chloride (DMAc/LiCl) | google.com |

| Catalyst | Pyridine | google.com |

| Temperature | 75 °C | google.com |

| Reaction Time | 3 hours | google.com |

Chitosan (B1678972) N-Betaine Conjugates

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, can be modified with N-Chlorobetainyl chloride to form chitosan N-betaine conjugates. The reaction typically targets the primary amine groups on the chitosan backbone. In some synthetic routes, a protection-deprotection strategy is employed to selectively modify the amino groups. For instance, 6-O-triphenylmethyl chitosan can be used as an intermediate to facilitate the N-acylation with N-chlorobetainyl chloride. mdpi.com The resulting water-soluble chitosan derivatives have potential applications in areas such as gene delivery.

Table 4: Synthesis of Chitosan N-Betaine Conjugates

| Parameter | Condition | Reference |

| Starting Material | 6-O-Triphenylmethyl chitosan | mdpi.com |

| Reagent | N-Chlorobetainyl chloride | mdpi.com |

| Key Step | N-acylation of the protected chitosan | mdpi.com |

Starch Betainate Derivatives

Starch, another readily available and biodegradable polysaccharide, can be esterified with betaine to produce starch betainate. One common method involves the reaction of native starch with betainyl chloride (the acid chloride of betaine, which is N-Chlorobetainyl chloride) in a refluxing solvent like 1,4-dioxane (B91453) with pyridine as a catalyst. researchgate.net This modification introduces cationic charges onto the starch molecule, making it a potentially more environmentally friendly alternative to traditional cationic starches used in the paper industry. researchgate.net

Table 5: Synthesis of Starch Betainate

| Parameter | Condition | Reference |

| Starch Source | Native potato starch | researchgate.net |

| Reagent | Betainyl chloride | researchgate.net |

| Solvent | 1,4-Dioxane | researchgate.net |

| Catalyst | Pyridine | researchgate.net |

| Condition | Reflux | researchgate.net |

Preparation of Quaternary Ammonium-Substituted Azo Dyes and Pigments

The incorporation of quaternary ammonium groups into the structure of azo dyes and pigments can significantly enhance their properties, such as their affinity for certain substrates and their solubility in polar solvents. While direct synthesis routes employing N-Chlorobetainyl chloride in the preparation of azo dyes are not extensively documented in readily available literature, the general principles of azo dye synthesis can be adapted to include betaine moieties.

Azo dyes are typically synthesized through a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. To introduce a betaine group, one could envision several strategies:

Using a betaine-containing diazo component: An aromatic amine bearing a betaine substituent could be synthesized and then subjected to diazotization and coupling.

Using a betaine-containing coupling component: A coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, could be functionalized with a betaine group prior to the coupling reaction.

Post-synthetic modification: A pre-formed azo dye containing a reactive group (e.g., a hydroxyl or amino group) could be subsequently reacted with N-Chlorobetainyl chloride to introduce the betaine moiety.

The resulting cationic azo dyes would be expected to exhibit strong interactions with anionic substrates such as cotton and paper. Similarly, the surface of pigments could be modified with betaine derivatives to improve their dispersibility in aqueous media and enhance their compatibility with various formulations.

Further research is required to explore the synthesis and application of these novel betaine-functionalized colorants.

Development of Cationic Lipid Vectors and Related Architectures

Cationic lipids are essential components in the formulation of non-viral vectors for gene therapy. These amphiphilic molecules are characterized by a positively charged headgroup, a hydrophobic lipid tail, and a linker connecting the two domains. The cationic headgroup facilitates the complexation of negatively charged nucleic acids (like DNA and RNA) into nanoparticles, while the lipid tail enables the particle to traverse cellular membranes.

N-Chlorobetainyl chloride serves as a key reagent for introducing the betaine functional group as the cationic headgroup in these lipid architectures. The synthesis of a betaine-based cationic lipid can be achieved through the reaction of N-Chlorobetainyl chloride with a lipophilic alcohol, such as a long-chain fatty alcohol. This reaction is a classic esterification, where the hydroxyl group of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride leaving group. The resulting molecule is a betaine ester, an amphiphilic compound with a permanent positive charge on the quaternary ammonium group and hydrophobic fatty acid chains.

While the general chemical principle is well-established, the specific application of N-Chlorobetainyl chloride for creating cationic lipid vectors for gene delivery is an area of ongoing research. The resulting betaine-functionalized lipids are notable because their headgroup is derived from a natural, biocompatible osmolyte, which may offer advantages in terms of cytotoxicity and in vivo stability compared to other synthetic cationic headgroups. These lipids can then be formulated with helper lipids, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, to form liposomes or other lipid nanoparticles capable of encapsulating and delivering genetic material into cells. mdpi.com

Synthesis of Other Functionalized Betaine Analogues

The reactivity of N-Chlorobetainyl chloride makes it a versatile tool for modifying a variety of molecules beyond lipids, leading to the creation of novel functionalized materials.

Polymer Functionalization:

N-Chlorobetainyl chloride is effectively used to synthesize cationic polymers for applications such as drug delivery. smolecule.com

Hydroxyethyl Cellulose (HEC) Derivatives: The covalent attachment of betaine to HEC has been explored to enhance its mucoadhesive properties. The synthesis involves an esterification reaction between the hydroxyl groups of HEC and N-Chlorobetainyl chloride, typically using pyridine as a catalyst to facilitate the release of the chloride ion. Characterization by FTIR and NMR confirms the successful modification. Research has shown that betaine-modified HEC can contain approximately 228 µmol/g of ester bonds and exhibits enhanced interaction with mucus, making it a promising biodegradable polymer for mucosal drug formulations. rsc.org

Chitosan and Starch Derivatives: The compound also reacts with other polysaccharides. It can be used to create N,N,N-trimethyl chitosan by reacting with the primary amine groups on the chitosan backbone, which improves the polymer's water solubility and antimicrobial activity. smolecule.com Similarly, transesterification with starch yields starch betainate, an amphiphilic polysaccharide with increased solubility in organic solvents. smolecule.com

Derivatization for Analytical Applications:

A significant application of N-Chlorobetainyl chloride is in the field of lipidomics for the quantification of diacylglycerols (DAGs). DAGs are important signaling molecules, but their analysis by electrospray ionization mass spectrometry (ESI-MS) can be challenging. By reacting DAGs with N-Chlorobetainyl chloride, a permanent positive charge of the betaine group is attached to the molecule. This derivatization significantly enhances the ionization efficiency in ESI-MS, allowing for much more sensitive detection, with limits of detection reported as low as 100 pM for certain species. smolecule.com This method enables the precise quantification of various DAG molecular species in biological samples. smolecule.com

Below is a table showing representative diacylglycerol (DAG) species that have been analyzed using this derivatization technique.

| DAG Species | Molecular Weight (Da) | Detected m/z of Derivative | Fatty Acyl Composition | Concentration (µM) |

| 30:1 | 538.5 | 616.4 | 14:0/16:1 | 0.1 ± 0.01 |

| 32:1 | 566.5 | 644.5 | 16:0/16:1 or 14:0/18:1 | 1.1 ± 0.1 |

| 36:4 | 616.5 | 694.3 | 18:2/18:2 or 18:1/18:3 | 1.6 ± 0.6 |

| Data adapted from research on DAG quantification. smolecule.com |

Advanced Spectroscopic and Analytical Characterization Techniques for N Chlorobetainyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including N-Chlorobetainyl chloride and its derivatives. core.ac.ukresearchgate.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com

For the N-Chlorobetainyl chloride molecule itself, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. The ¹H NMR spectrum is expected to show two key signals: a singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen, and another signal for the two protons of the methylene (B1212753) group adjacent to the carbonyl group. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms (quaternary nitrogen and carbonyl carbon).

Similarly, the ¹³C NMR spectrum would display characteristic signals for the methyl carbons, the methylene carbon, and the carbonyl carbon. The precise chemical shifts help in confirming the carbon skeleton of the molecule.

When N-Chlorobetainyl chloride is used to derivatize a molecule containing a hydroxyl group (e.g., a diacylglycerol or a sterol), an ester linkage is formed. NMR spectroscopy is instrumental in confirming the success of this derivatization.

¹H NMR: The spectrum of the derivative would show the disappearance of the hydroxyl proton signal from the original molecule and the appearance of the characteristic signals from the betainyl moiety. The protons on the carbon bearing the newly formed ester group in the target molecule would typically experience a downfield shift due to the deshielding effect of the carbonyl group. libretexts.org

¹³C NMR: The carbon atom that was bonded to the hydroxyl group will show a significant downfield shift upon esterification. Concurrently, the carbonyl carbon of the betainyl moiety can be identified in its characteristic region (typically 160-180 ppm). libretexts.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more complex derivatives to establish detailed connectivity between protons and carbons, confirming the exact site of derivatization. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Ester and Carbonyl Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com In the context of N-Chlorobetainyl chloride derivatives, FTIR is particularly useful for confirming the formation of the ester linkage and analyzing the carbonyl group. libretexts.org

Ester functional groups exhibit two distinct and strong absorption bands:

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration. For saturated esters, this peak typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.comlibretexts.org

C-O Stretch: An intense absorption band for the C-O single bond stretching vibration. Esters show this peak in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com

When N-Chlorobetainyl chloride reacts with an alcohol or sterol, the resulting derivative is a betainyl ester. The FTIR spectrum of the purified derivative would show the appearance of these characteristic strong C=O and C-O stretching bands, providing clear evidence that the derivatization reaction has occurred. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the parent alcohol further confirms the consumption of the hydroxyl group.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Alcohol/Phenol (B47542) | O-H Stretch | 3200 - 3600 | Broad, Strong |

Mass Spectrometry (MS) Applications in Derivatization-Enhanced Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. N-Chlorobetainyl chloride is primarily used as a derivatizing agent to improve the analysis of certain molecules by MS. The derivatization introduces a permanently charged quaternary ammonium (B1175870) group onto the target molecule. nih.gov This "charge-tagging" strategy significantly enhances the ionization efficiency, particularly in electrospray ionization (ESI), leading to dramatically improved sensitivity and lower detection limits. nih.govddtjournal.com

Diacylglycerols (DAGs) are crucial lipid signaling molecules, but their quantification by ESI-MS is challenging due to their low abundance and poor ionization efficiency. nih.gov Derivatization with N-Chlorobetainyl chloride provides a robust solution to this problem.

The reaction involves the hydroxyl group of a DAG molecule reacting with N-Chlorobetainyl chloride to form a betainyl-DAG derivative. This derivative carries a permanent positive charge, making it highly amenable to ESI-MS analysis. Research has shown that this one-step derivatization can increase signal intensities by two orders of magnitude compared to the underivatized sodium adducts of DAGs. nih.gov This enhancement allows for the development of sensitive and accurate quantification methods for various DAG molecular species in complex biological samples, such as liver tissue from animal models. nih.gov

Table: Research Findings on N-Chlorobetainyl Chloride Derivatization for DAG Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Analyte | Diacylglycerols (DAGs) | nih.gov |

| Derivatization Agent | N-Chlorobetainyl chloride | nih.gov |

| Key Advantage | Introduces a quaternary ammonium cation (permanent positive charge) | nih.gov |

| Signal Enhancement | Two orders of magnitude higher signal intensity vs. sodium adducts | nih.gov |

Similar to DAGs, free sterols lack a readily ionizable functional group, complicating their analysis by ESI-MS. Derivatization with N-Chlorobetainyl chloride is an effective strategy to overcome this limitation. Free sterols are converted to their betainylated esters, which can be sensitively detected and quantified using techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry. nih.gov

Q-TOF MS/MS analysis of these derivatives allows for both the identification and quantification of different sterol species. nih.gov The high mass accuracy and resolution of the TOF analyzer ensure confident identification of the molecular species, while tandem MS (MS/MS) capabilities provide structural information through fragmentation analysis. This methodology has been successfully applied to resolve and identify the molecular species of all four sterol lipid classes from Arabidopsis thaliana. nih.gov

Shotgun lipidomics is a powerful approach that analyzes the complete lipid profile (lipidome) of a biological sample directly from a total lipid extract, without prior chromatographic separation. nih.govaocs.org A key challenge in shotgun lipidomics is the detection of low-abundance lipid species and those that ionize poorly, such as lipids containing only a hydroxyl group. nih.govnih.gov

Chemical derivatization with reagents like N-Chlorobetainyl chloride is a strategy employed to enhance the coverage of shotgun lipidomics. nih.govnih.gov By tagging hydroxyl-containing lipids (e.g., DAGs, sterols), their ionization efficiency is dramatically increased, making them readily detectable in the complex mixture of a total lipid extract. nih.govnih.govnih.gov This allows for the identification and quantification of these important lipid classes alongside more abundant and easily ionizable lipids in a high-throughput fashion. aocs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions and confident identification of analytes in complex mixtures. scispace.com When HRMS is combined with a derivatization strategy using N-Chlorobetainyl chloride, a synergistic effect is achieved.

The derivatization significantly boosts the signal of the target analyte, effectively lifting it out of the chemical noise and overcoming ion suppression effects from the sample matrix. nih.govnih.gov The high resolving power of the mass spectrometer then allows for the separation of the derivatized analyte's signal from other closely related or isobaric species. scispace.com This combination results in exceptionally low detection limits and high confidence in both the identification and quantification of the target molecules, which is critical for analyzing trace-level signaling lipids like DAGs and sterols in biological systems. nih.govnih.gov

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the identification and quantification of specific molecules within complex mixtures. researchgate.net This method is particularly valuable for the analysis of N-Chlorobetainyl chloride and its derivatives due to its ability to separate components chromatographically before their detection by mass spectrometry, which provides structural information based on mass-to-charge ratio and fragmentation patterns. researchgate.net

The utility of LC-MS/MS in analyzing molecules derivatized with reagents like N-Chlorobetainyl chloride lies in the enhanced ionization efficiency and the specific fragmentation patterns introduced by the derivatizing agent. ddtjournal.com N-Chlorobetainyl chloride, by introducing a permanently charged quaternary ammonium group onto a target molecule, significantly improves its electrospray ionization (ESI) efficiency in positive ion mode. smolecule.com This is a common strategy employed in LC-MS/MS to enhance the detectability of compounds that otherwise exhibit poor ionization. ddtjournal.comnih.gov

In a typical LC-MS/MS workflow for analyzing a complex biological or environmental sample derivatized with N-Chlorobetainyl chloride, the sample would first be subjected to liquid chromatography. The choice of the column and mobile phase is critical and would be optimized to achieve the best separation of the derivatized analytes from the matrix components. libretexts.org Zwitterionic hydrophilic interaction liquid chromatography (HILIC) columns, for instance, have been shown to be effective for the separation of polar, charged compounds like betaines. researchgate.net

Following chromatographic separation, the analytes enter the mass spectrometer. In the first stage of tandem mass spectrometry (MS1), the derivatized molecules are ionized, and a specific precursor ion corresponding to the protonated or adducted derivatized analyte is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage of mass spectrometry (MS2) analyzes these product ions, generating a fragmentation spectrum. libretexts.orgmdpi.com The fragmentation of the betaine (B1666868) moiety often results in a characteristic neutral loss or a specific product ion, which can be used for selective detection and quantification through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). libretexts.org

The table below outlines a hypothetical set of LC-MS/MS parameters that could be used for the analysis of a hypothetical analyte derivatized with N-Chlorobetainyl chloride.

| Parameter | Value |

| Liquid Chromatography | |

| Column | Zwitterionic HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

| MS1 Scan Range | m/z 100-1000 |

| Tandem MS (MS/MS) | |

| Precursor Ion | [M+H]+ of derivatized analyte |

| Collision Gas | Argon |

| Collision Energy | Optimized for specific analyte |

| Product Ion Scan | m/z 50-500 |

Quantitative Analysis of Ester Bonds in Chemically Modified Polymers

The modification of polymers with N-Chlorobetainyl chloride introduces ester bonds, covalently linking the betaine moiety to the polymer backbone. acs.org The quantification of these ester bonds is crucial for characterizing the degree of modification and understanding the properties of the resulting polymer. While direct quantification by LC-MS/MS can be challenging for large, polydisperse polymers, a common approach involves the hydrolysis of the ester bonds followed by the quantification of the released betaine or a derivative thereof. nih.govnih.govresearchgate.net

A quantitative analysis method for ester bonds in a polymer modified with N-Chlorobetainyl chloride could be developed based on the following principles:

Controlled Hydrolysis: A known amount of the modified polymer is subjected to controlled chemical hydrolysis (e.g., using a base like sodium hydroxide) to cleave the ester linkages. nih.govnih.gov The reaction conditions (concentration of hydrolyzing agent, temperature, and time) must be carefully optimized to ensure complete hydrolysis without degrading the released betaine.

Internal Standard: An isotopically labeled internal standard of betaine (e.g., d9-betaine) is added to the sample before hydrolysis. This internal standard will behave similarly to the analyte during sample preparation and analysis, correcting for any variations in extraction efficiency or instrument response.

LC-MS/MS Analysis: The resulting solution containing the released betaine and the internal standard is then analyzed by LC-MS/MS. The chromatographic conditions would be optimized to separate betaine from the polymer backbone and other matrix components. The mass spectrometer would be operated in MRM mode to selectively detect and quantify the transition of the precursor ion of betaine to a specific product ion, along with the corresponding transition for the internal standard.

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of betaine and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of betaine in the hydrolyzed polymer sample can then be determined from this calibration curve. The degree of esterification in the original polymer can be calculated based on the amount of released betaine and the initial mass of the polymer.

The following table provides an example of the mass spectrometric parameters that could be used for the quantification of released betaine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Betaine | 118.1 | 59.1 | 15 |

| d9-Betaine (Internal Standard) | 127.1 | 68.1 | 15 |

This approach allows for the sensitive and accurate quantification of the ester bonds in polymers modified with N-Chlorobetainyl chloride, providing valuable information for quality control and the development of new materials. libretexts.org

Stability, Degradation Pathways, and Environmental Transformation Studies

Hydrolytic Instability and Reaction Kinetics under Varying Conditions (e.g., pH Dependence)

N-Chlorobetainyl chloride possesses a highly reactive acyl chloride functional group. This group is susceptible to hydrolysis, a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The presence of the quaternary ammonium (B1175870) group, which is stable and maintains a positive charge independent of pH, influences the reactivity of the acyl chloride.

Upon reaction with a hydroxyl-containing substrate, N-Chlorobetainyl chloride forms a betaine (B1666868) ester. The stability of this newly formed ester linkage is significantly influenced by the pH of the surrounding medium. Research on analogous betaine esters demonstrates a strong pH-dependence on their hydrolysis. mdpi.com These esters exhibit considerable stability under acidic conditions. However, as the pH increases, becoming neutral and then alkaline, the rate of hydrolysis markedly accelerates. semanticscholar.org

Under alkaline conditions, the hydroxyl ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, a process known as base-catalyzed hydrolysis. The hydrolysis of betaine esters at pH 7 has been observed to be significant, with approximately 50% hydrolysis occurring in about 5 hours for a tetradecyl betaine ester. semanticscholar.org At a slightly acidic pH of 6, the hydrolysis rate is substantially slower, with less than 20% hydrolysis observed over 18 hours. semanticscholar.org This indicates a direct correlation between hydroxyl ion concentration and the rate of ester cleavage.

The subsequent stability of the betaine esters formed from N-Chlorobetainyl chloride is a critical factor. The following table summarizes the pH-dependent hydrolysis of a representative betaine ester, providing insight into the stability of the ester linkage under various conditions.

Table 1: pH Dependence of a Representative Betaine Ester Hydrolysis

| pH | Time for 50% Hydrolysis (approx.) | Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (e.g., pH < 6) | Very Slow (> 18 hours for <20% hydrolysis) | Low |

| Neutral (pH 7) | ~ 5 hours | Moderate |

Data extrapolated from studies on analogous betaine esters. semanticscholar.org

Enzymatic Degradation of Betaine-Modified Polymers (e.g., Lipase-Mediated Cleavage)

Polymers modified with N-Chlorobetainyl chloride will feature ester linkages that can be susceptible to enzymatic degradation. Lipases are a class of enzymes that catalyze the hydrolysis of esters. The incorporation of these susceptible linkages into a polymer backbone is a strategy to enhance biodegradability.

Lipases are known to catalyze the degradation of various polyesters. nih.govnih.gov The enzymatic degradation process typically involves the adsorption of the enzyme onto the polymer surface, followed by the catalytic cleavage of the ester bonds. nih.gov This results in the formation of smaller, water-soluble oligomers and monomers. The efficiency of this degradation can be influenced by several factors, including the type of lipase (B570770), the chemical structure of the polymer, and the environmental conditions such as pH and temperature.

While specific studies on the lipase-mediated cleavage of polymers directly modified with N-Chlorobetainyl chloride are limited, research on polymers containing quaternary ammonium groups and ester linkages provides valuable insights. For instance, lipases have been used in the synthesis of poly(amine-co-esters), demonstrating their ability to interact with monomers containing tertiary amino groups. researchgate.net Furthermore, lipase-polymer conjugates have been synthesized, although in some cases, the lipase can also catalyze the hydrolysis of ester bonds within the polymer chains. rsc.org

The enzymatic degradation of polymers is a key aspect of their environmental fate. The following table provides examples of polymers whose degradation is mediated by lipases, illustrating the principle that could apply to betaine-modified polymers.

Table 2: Examples of Lipase-Mediated Polymer Degradation

| Polymer | Enzyme | Degradation Products |

|---|---|---|

| Poly(ε-caprolactone) (PCL) | Pseudomonas sp. lipase | Oligomers of ε-caprolactone |

| Poly(lactic acid) (PLA) | Proteinase K, some lipases | Lactic acid oligomers and monomers |

This table provides general examples of lipase-mediated polymer degradation and does not represent data for polymers specifically modified with N-Chlorobetainyl chloride.

Investigation of Environmental Transformation Pathways for Betaine-Based Esterquats

The primary environmental transformation pathway for betaine-based esterquats, which are formed from the reaction of N-Chlorobetainyl chloride with fatty alcohols, is biodegradation. mdpi.comnih.govresearchgate.netjst.go.jp This process is a combination of abiotic hydrolysis and microbial action. The ester linkages in these molecules are designed to be weak points, facilitating their breakdown in the environment. nih.gov

Upon release into the environment, the ester bonds of betaine esterquats are susceptible to hydrolysis, a process that is accelerated in neutral to alkaline aqueous environments. This initial breakdown can be followed by microbial degradation of the resulting components: a fatty acid and a betaine derivative. Both of these breakdown products are generally considered to be readily biodegradable and have a low environmental impact. mdpi.com

Studies on the biodegradation of various cationic surfactants, including esterquats, have shown that the rate and extent of degradation can be influenced by the chemical structure of the compound, such as the length of the alkyl chains. mdpi.com In general, esterquats are considered to be more environmentally friendly than their non-ester-containing counterparts due to their improved biodegradability. nih.govjst.go.jp

The biodegradation of cocamidopropyl betaine, a related betaine surfactant, has been shown to follow first-order kinetics. researchgate.net This indicates that the rate of degradation is proportional to the concentration of the surfactant. The following table presents biodegradation data for some representative cationic surfactants, providing an indication of the potential environmental persistence of betaine-based esterquats.

Table 3: Biodegradation of Representative Cationic Surfactants

| Compound | Test Method | Biodegradation (%) | Time (days) |

|---|---|---|---|

| Di(tallowoyloxyethyl)dimethylammonium chloride (DEEDMAC) | OECD 301B | > 60 | 28 |

| Cocamidopropyl Betaine | Pseudomonas pseudoalcaligenes | ~90 | 21 |

This table includes data for representative esterquats and related betaine surfactants to illustrate the general biodegradability of this class of compounds. nih.govresearchgate.net

Theoretical Chemistry and Computational Modeling of N Chlorobetainyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules like N-Chlorobetainyl chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed molecular geometry.

For N-Chlorobetainyl chloride, calculations would likely reveal a tetrahedral geometry around the quaternary nitrogen atom. smolecule.com The electronic properties are significantly influenced by the high electronegativity of the chlorine and oxygen atoms, as well as the positive charge on the nitrogen atom. This charge distribution is a key determinant of the molecule's reactivity. smolecule.com

Table 1: Predicted Molecular and Electronic Properties of N-Chlorobetainyl Chloride

| Property | Predicted Value/Characteristic | Computational Method |

| Molecular Geometry | Tetrahedral around the nitrogen atom | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Significant, due to charge separation | Ab initio (e.g., MP2/aug-cc-pVTZ) |

| Electron Affinity | High, indicating a propensity to accept electrons | DFT |

| Ionization Potential | High, due to the positively charged nitrogen | DFT |

Note: The values in this table are illustrative and would require specific computational studies on N-Chlorobetainyl chloride for empirical validation.

Computational Simulations of Reaction Mechanisms and Transition States

Computational simulations are a powerful tool for investigating the pathways of chemical reactions involving N-Chlorobetainyl chloride. researchgate.net Given its structure, it is expected to participate in nucleophilic substitution reactions where the chloride ion of the acyl chloride group is displaced. smolecule.com

Simulations can map out the energy profile of such a reaction, identifying the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. For instance, in a reaction with a nucleophile, the simulation would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride ion.

Table 2: Simulated Reaction Parameters for a Hypothetical Nucleophilic Substitution

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | A lower Ea corresponds to a faster reaction rate. |

| Transition State Geometry | The arrangement of atoms at the peak of the energy barrier. | Provides insight into the steric and electronic factors governing the reaction. |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction. | Indicates whether the reaction is exothermic or endothermic. |

Potential Energy Surface Analysis and Electrostatic Potential Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. researchgate.net For N-Chlorobetainyl chloride, a PES analysis can reveal stable conformations (local minima) and the energy barriers between them. This is particularly useful for understanding the molecule's flexibility and the preferred spatial arrangement of its atoms.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idyoutube.com For N-Chlorobetainyl chloride, the ESP map would likely show a region of high positive potential (typically colored blue) around the quaternary ammonium (B1175870) group and the carbonyl carbon, indicating these as sites susceptible to nucleophilic attack. walisongo.ac.id Conversely, regions of negative potential (typically colored red) would be expected around the chlorine and oxygen atoms, highlighting their nucleophilic character. walisongo.ac.idyoutube.com These maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Applications in Specialized Organic Synthesis Research

Utilization as a Key Coupling Agent in Multi-Step Syntheses

N-Chlorobetainyl chloride functions as an efficient coupling agent for the covalent attachment of a betaine (B1666868) group to molecules containing nucleophilic functional groups, such as hydroxyl or amino groups. This reaction is a key step in multi-step syntheses aimed at modifying the physicochemical properties of the target molecule, such as enhancing water solubility or introducing a zwitterionic character.

The primary role of N-Chlorobetainyl chloride in these syntheses is to act as an acylating agent. The highly reactive acid chloride group readily reacts with nucleophiles, forming a stable amide or ester linkage and incorporating the N,N,N-trimethylglycinyl (betainyl) group.

Detailed research findings have demonstrated its utility in the modification of biopolymers. For instance, it has been employed in the synthesis of chitosan (B1678972) N-betainates. In this process, the amino groups of chitosan react with N-Chlorobetainyl chloride to form N-(2-(N,N,N-trimethylammoniumyl)acetyl) chitosan, a water-soluble derivative with potential applications in biomedical fields. One study reported a five-step method to synthesize these derivatives, where 6-O-triphenylmethyl chitosan is reacted with N-chlorobetainyl chloride. The highest degree of substitution (DS) of 0.90 was achieved using four equivalents of N-Chlorobetainyl chloride.

Similarly, N-Chlorobetainyl chloride has been used for the esterification of hydroxyethyl (B10761427) cellulose (B213188) (HEC). The hydroxyl groups on the HEC backbone react with N-Chlorobetainyl chloride, catalyzed by pyridine (B92270), to yield a betaine-modified HEC with altered properties such as improved mucoadhesion. This modification introduces quaternary ammonium (B1175870) substructures onto the polymer.

Another notable application is in the derivatization of diacylglycerols (DAGs) for enhanced detection in mass spectrometry. The hydroxyl group of DAGs is reacted with N-Chlorobetainyl chloride to introduce a quaternary ammonium group, which improves ionization efficiency and sensitivity of the analysis.

The synthesis of N-Chlorobetainyl chloride itself is a crucial preliminary step for these applications. It is typically prepared by reacting betaine hydrochloride with reagents like thionyl chloride or phosphorus pentachloride. The rigorous exclusion of moisture is critical during its synthesis and handling due to its high susceptibility to hydrolysis.

The following interactive data table summarizes key research findings on the application of N-Chlorobetainyl chloride as a coupling agent.

| Substrate | Reagent | Product | Key Findings | Reference(s) |

| 6-O-triphenylmethyl chitosan | N-Chlorobetainyl chloride | Betainate-6-O-triphenylmethylchitosan | A five-step protection group method for the synthesis of chitosan N-betainates. | |

| Chitosan | N-Chlorobetainyl chloride | N-(2-(N,N,N-trimethylammoniumyl) acetyl) chitosan | Achieved a high degree of substitution (0.90) with four equivalents of the reagent. | |

| Hydroxyethyl cellulose (HEC) | N-Chlorobetainyl chloride | Betaine-modified HEC | Covalent attachment of betaine via esterification to improve mucoadhesive properties. | |

| Diacylglycerols (DAGs) | N-Chlorobetainyl chloride | Quaternary ammonium derivatives of DAGs | Derivatization to improve sensitivity in mass spectrometry analysis. |

Strategies for Regioselective Functionalization of Complex Substrates

Based on a comprehensive review of the available scientific literature, there are no specific research findings detailing the use of N-Chlorobetainyl chloride in strategies for the regioselective functionalization of complex substrates in the context of directing reactions to a particular site on a small molecule or complex natural product. The existing research primarily focuses on the functionalization of polymers where the reaction occurs with available nucleophilic groups (e.g., amino groups in chitosan or hydroxyl groups in HEC) rather than on achieving regioselectivity on a structurally complex, multifunctional small molecule.

Asymmetric Synthesis Approaches Involving N-Chlorobetainyl Chloride

A thorough search of scientific databases and research articles indicates that there are no published asymmetric synthesis approaches that involve the use of N-Chlorobetainyl chloride. The compound is primarily used as a reagent for introducing an achiral betaine moiety. There is no evidence in the reviewed literature to suggest its application as a chiral auxiliary, catalyst, or reagent in stereoselective transformations.

Applications in Biological and Medicinal Chemistry Research

Development of Analytical Derivatization Reagents for Biomolecule Quantification

In the field of analytical chemistry, particularly in metabolomics and other studies requiring the precise quantification of biomolecules, N-Chlorobetainyl chloride is a valuable derivatization agent. Many biomolecules, due to their polarity or lack of a readily ionizable group, exhibit poor ionization efficiency in mass spectrometry (MS), leading to low sensitivity. Chemical derivatization with reagents like N-Chlorobetainyl chloride addresses this challenge by introducing a charged group onto the target molecule.

The primary mechanism involves the reaction of the acyl chloride group of N-Chlorobetainyl chloride with nucleophilic functional groups present in biomolecules, such as primary and secondary amines or hydroxyl groups. This reaction forms a stable covalent bond and appends a quaternary ammonium (B1175870) cation (the betaine (B1666868) group) to the analyte. The presence of this permanent positive charge significantly enhances the ionization efficiency of the derivatized molecule, particularly in electrospray ionization mass spectrometry (ESI-MS). This leads to a substantial increase in signal intensity and, consequently, a lower limit of detection for the analyte.

This strategy is particularly useful in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The derivatized biomolecules not only show improved chromatographic retention on reversed-phase columns but also yield predictable and specific fragment ions during collision-induced dissociation (CID), which is crucial for selective and accurate quantification using techniques like multiple reaction monitoring (MRM). While research has highlighted its use in the quantification of diacylglycerols (DAGs), the principle is applicable to a broader range of biomolecules.

| Biomolecule Class | Target Functional Group | Benefit of Derivatization |

|---|---|---|

| Amino Acids | Amine (-NH2) | Enhanced ionization and chromatographic retention |

| Neurotransmitters (e.g., Catecholamines) | Amine (-NH2), Phenolic Hydroxyl (-OH) | Increased sensitivity for low-concentration analytes |

| Fatty Acids | Carboxyl (-COOH, after activation) | Charge introduction for positive ion mode detection |

| Steroids | Hydroxyl (-OH) | Improved signal intensity in mass spectrometry |

Synthesis of Biocompatible and Biodegradable Polymers for Drug Delivery Systems

The modification of natural and synthetic polymers with betaine moieties using N-Chlorobetainyl chloride is an emerging strategy for creating advanced drug delivery systems. Betaines are known for their excellent biocompatibility and ability to impart protein-repellent (antifouling) properties to surfaces. By incorporating these structures into biodegradable polymers, drug delivery vehicles can be engineered to have longer circulation times and reduced immunogenicity.

A notable example is the synthesis of betaine-modified hydroxyethyl (B10761427) cellulose (B213188) (HEC). nih.gov HEC, a non-ionic polymer, can be chemically modified through an esterification reaction with N-Chlorobetainyl chloride. nih.gov In this process, the hydroxyl groups on the HEC backbone react with the acyl chloride of N-Chlorobetainyl chloride, leading to the covalent attachment of betaine ester groups. nih.gov The resulting betaine-modified HEC is a cationic polymer that maintains its biodegradability, as the newly formed ester linkages can be cleaved by enzymes such as lipase (B570770). nih.gov

These modified polymers can be formulated into various drug delivery platforms, including nanoparticles, hydrogels, and microparticles. The introduction of the betaine group can enhance the water solubility of the polymer and provide a cationic charge for electrostatic interaction with negatively charged drugs or nucleic acids. This facilitates efficient drug loading and can influence the release kinetics of the therapeutic agent.

| Polymer Backbone | Modification Reaction | Key Properties of Modified Polymer | Potential Drug Delivery Application |

|---|---|---|---|

| Hydroxyethyl Cellulose (HEC) | Esterification with N-Chlorobetainyl chloride | Cationic, Biodegradable, Biocompatible, Mucoadhesive | Oral and mucosal drug delivery |

| Chitosan (B1678972) | Reaction with primary amines | Improved water solubility, Cationic | Gene delivery, Antimicrobial drug carrier |

| Polyvinyl Alcohol (PVA) | Esterification | Cationic, Biocompatible | Hydrogels for controlled release |

Investigation of Mucoadhesive Properties of Betaine-Modified Biopolymers

Mucoadhesion, the ability of a material to adhere to a mucous membrane, is a highly desirable property for drug delivery systems targeting oral, nasal, or ocular routes. Enhanced mucoadhesion increases the residence time of the formulation at the site of absorption, thereby improving drug bioavailability. N-Chlorobetainyl chloride has been instrumental in the development of novel mucoadhesive biopolymers.

Research has demonstrated that the modification of hydroxyethyl cellulose (HEC) with betaine using N-Chlorobetainyl chloride dramatically enhances its mucoadhesive properties. nih.gov In one study, betaine-modified HEC exhibited a remarkable 23.5-fold increase in mucoadhesion on porcine intestinal mucosa compared to the unmodified polymer. nih.govresearchgate.net This significant improvement is attributed to two primary mechanisms. First, the introduction of ester and carbonyl groups allows for the formation of hydrogen bonds with mucin glycoproteins. researchgate.net Second, the permanent positive charge of the quaternary ammonium group in the betaine moiety leads to strong electrostatic interactions with the negatively charged sialic acid residues present in mucus. researchgate.net

Furthermore, the interaction between the betaine-modified polymer and mucus resulted in a significant increase in viscosity, which further contributes to the prolonged retention of the formulation. nih.govresearchgate.net The biodegradability of the ester linkage ensures that the polymer can be eventually cleared from the body. nih.gov

| Polymer | Modification | Mucoadhesion Test | Key Finding | Reference |

|---|---|---|---|---|

| Hydroxyethyl Cellulose (HEC) | Betainylation using N-Chlorobetainyl chloride | Adhesion on porcine intestinal mucosa | 23.5-fold higher mucoadhesive properties compared to unmodified HEC | nih.govresearchgate.net |

| Hydroxyethyl Cellulose (HEC) | Betainylation using N-Chlorobetainyl chloride | Rheological measurement with mucus | 4-fold higher viscosity after 6 hours compared to unmodified HEC | nih.govresearchgate.net |

Cell Transfection Studies with Cationic Lipid Vectors Derived from N-Chlorobetainyl Chloride

In the realm of gene therapy, non-viral vectors are sought after for their potential safety advantages over viral vectors. Cationic lipids are a major class of non-viral vectors capable of complexing with negatively charged nucleic acids (like DNA and RNA) to form nanoparticles known as lipoplexes. These lipoplexes can interact with the negatively charged cell membrane, facilitating the entry of the genetic material into the cell.

A typical cationic lipid possesses a positively charged headgroup, a hydrophobic tail (often composed of one or two alkyl chains), and a linker connecting these two domains. The chemical structure of N-Chlorobetainyl chloride, featuring a reactive acyl chloride and a cationic betaine headgroup, suggests its potential as a starting material for the synthesis of novel cationic lipids for gene delivery.

Theoretically, N-Chlorobetainyl chloride could be reacted with long-chain fatty alcohols or diacylglycerols to form ester linkages, thereby attaching one or two hydrophobic tails to the betaine headgroup. The resulting amphiphilic molecule would possess the fundamental architecture of a cationic lipid. By varying the length and saturation of the hydrophobic tails, the properties of the resulting lipid and its efficiency in gene transfection could be modulated. While the direct synthesis of such cationic lipids from N-Chlorobetainyl chloride and their subsequent use in cell transfection studies is a promising area for future research, specific studies detailing this application are not yet prevalent in the available scientific literature. The development of biodegradable linkers within these potential vectors could further enhance their biocompatibility and reduce cytotoxicity, addressing key challenges in non-viral gene delivery.

| Component of Cationic Lipid | Potential Contribution from N-Chlorobetainyl Chloride | Hypothesized Advantage |

|---|---|---|

| Cationic Headgroup | Betaine moiety | Permanent positive charge for DNA binding and cell interaction |

| Linker | Ester bond (from reaction with fatty alcohols) | Potential for biodegradability, leading to lower cytotoxicity |

| Hydrophobic Tail | (To be introduced via reaction) | Formation of lipid bilayer structure for lipoplex assembly |

Applications in Materials Science and Polymer Chemistry Research

Synthesis of Cationic Polyelectrolytes for Water Purification and Flocculation

The synthesis of cationic polyelectrolytes for water treatment applications is a key area of research where N-Chlorobetainyl chloride finds utility. By reacting N-Chlorobetainyl chloride with natural polymers such as starch and cellulose (B213188) derivatives, researchers can create effective flocculants for water purification. The introduced cationic betaine (B1666868) moieties can interact with negatively charged particles suspended in water, leading to their aggregation and subsequent removal.

Research has demonstrated the modification of polysaccharides through reactions with N-Chlorobetainyl chloride to create materials for wastewater treatment. smolecule.com The process typically involves the esterification or amination of the polymer backbone. For instance, the hydroxyl groups on starch can undergo transesterification with N-Chlorobetainyl chloride to yield a cationic starch betainate. smolecule.com This modification enhances the polymer's ability to act as a flocculant. Similarly, chitosan (B1678972), with its primary amine groups, can be modified to improve its water solubility and antimicrobial activity, making it a more effective agent in water purification. smolecule.com

The following table summarizes the types of polysaccharides that can be modified with N-Chlorobetainyl chloride to synthesize cationic polyelectrolytes for water treatment applications.

| Polysaccharide | Functional Group for Reaction | Resulting Cationic Polyelectrolyte | Potential Application in Water Treatment |

| Starch | Hydroxyl (-OH) | Starch Betainate | Flocculation of suspended solids |

| Chitosan | Amine (-NH2) | N,N,N-trimethyl chitosan derivative | Flocculation and antimicrobial water treatment |

| Hydroxyethyl (B10761427) cellulose (HEC) | Hydroxyl (-OH) | Betaine-modified HEC | Flocculation and removal of organic matter |

Development of Novel Functional Materials with Tailored Surface Properties

The introduction of betaine functionality via N-Chlorobetainyl chloride is a powerful method for tailoring the surface properties of materials. The permanent positive charge of the quaternary ammonium (B1175870) group, combined with the zwitterionic potential of the betaine structure, can be leveraged to control surface hydrophilicity, charge density, and biological interactions.

One notable example is the modification of hydroxyethyl cellulose (HEC). The covalent attachment of betaine to the HEC backbone is achieved through an esterification reaction with N-Chlorobetainyl chloride, often catalyzed by pyridine (B92270). researchgate.net This surface modification results in a polymer with a positive zeta potential, indicating a cationic surface charge. smolecule.com Such tailored surface properties are crucial for applications where adhesion to negatively charged surfaces is desired. While much of the research on betaine-modified HEC focuses on mucoadhesive properties for drug delivery, the fundamental principles of surface modification are directly applicable to materials science. smolecule.comresearchgate.net For instance, surfaces coated with such modified polymers could exhibit altered wetting behavior and protein adsorption characteristics.

The ability to control surface properties through this chemical modification opens up possibilities for creating materials with specific functionalities, such as anti-fouling surfaces or materials with enhanced compatibility with biological systems. The degree of substitution of the betaine moiety can be controlled to fine-tune the desired surface properties.

Integration into Advanced Polymer Architectures for Specific Applications

N-Chlorobetainyl chloride can be utilized as a building block for the creation of more complex and advanced polymer architectures. Its reactive nature allows for its incorporation into various polymer structures, including graft copolymers and polymer brushes. This integration enables the design of materials with highly specific functionalities and responsiveness to external stimuli.

While specific examples of integrating N-Chlorobetainyl chloride into complex polymer architectures for materials science applications are still emerging in research literature, the fundamental reactivity of the compound suggests significant potential. The ability to introduce a cationic and potentially zwitterionic functionality into block copolymers, star polymers, or polymer networks could lead to the development of "smart" materials that respond to changes in pH, ionic strength, or temperature. These advanced polymer architectures could find applications in areas such as controlled release systems, responsive coatings, and advanced separation membranes.

Academic Research Challenges and Future Directions

Innovations in Scalable and Sustainable Synthetic Methodologies

The conventional synthesis of N-Chlorobetainyl chloride often involves reagents like thionyl chloride or phosphorus pentachloride, which raise environmental and safety concerns. researchgate.netchemguide.co.uk A primary challenge lies in developing scalable and sustainable synthetic routes that align with the principles of green chemistry. researchgate.net

Future research should focus on:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace harsh reagents is crucial. researchgate.net Exploring enzyme-catalyzed chlorination or electrochemical methods could offer more environmentally benign alternatives. nih.govrsc.org

Green Solvents: The use of hazardous organic solvents is a significant drawback of current methods. Research into the utility of bio-based and renewable solvents, such as Cyrene™, could lead to more sustainable processes with simplified product isolation. rsc.org

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer improved safety, efficiency, and scalability. researchgate.net This approach allows for precise control over reaction parameters, potentially minimizing byproduct formation and energy consumption.

Photocatalytic Methods: Recent advancements in photocatalysis have demonstrated eco-friendly chlorination of organic molecules using light-activated catalysts, such as those based on iron and sulfur. chemicalprocessing.comchemanalyst.comsciencedaily.com Applying these methods to the synthesis of N-Chlorobetainyl chloride at room temperature could significantly enhance the sustainability of its production.

| Synthetic Approach | Traditional Reagents | Potential Sustainable Alternatives | Key Advantages of Alternatives |

| Chlorination | Thionyl chloride, Phosphorus pentachloride | Enzymatic catalysis, Electrochemical methods, Photocatalysis | Milder reaction conditions, higher selectivity, reduced hazardous waste. researchgate.netnih.govrsc.orgchemicalprocessing.comchemanalyst.comsciencedaily.com |

| Solvent | Dichloromethane, Chloroform | Bio-based solvents (e.g., Cyrene™), Supercritical fluids | Reduced toxicity, improved biodegradability, easier work-up. rsc.org |

| Process | Batch synthesis | Continuous flow reactors | Enhanced safety, better process control, improved scalability. researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems